N1-(2-chlorophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide
Description
N1-(2-Chlorophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a substituted phenyl group (2-chlorophenyl) at the N1 position and a complex substituent at the N2 position, comprising a 4-methoxyphenyl ring, a morpholinoethyl group, and an oxalamide backbone. This structure integrates halogenated aromatic and heterocyclic motifs, which are common in pharmaceuticals and bioactive compounds targeting enzymes or receptors.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4/c1-28-16-8-6-15(7-9-16)19(25-10-12-29-13-11-25)14-23-20(26)21(27)24-18-5-3-2-4-17(18)22/h2-9,19H,10-14H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAWNOVSUYQSEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 2-chloroaniline with oxalyl chloride to form N-(2-chlorophenyl)oxalamide.
Substitution Reaction: The intermediate is then reacted with 2-(4-methoxyphenyl)-2-morpholinoethylamine under controlled conditions to yield the final product.
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the oxalamide group, potentially converting it into amine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
N1-(2-chlorophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Biological Research: The compound’s interactions with various biological targets are explored to understand its mechanism of action and potential therapeutic uses.
Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N1-(2-chlorophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in neurological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Oxalamides
Key Structural and Functional Differences
(a) Substituent Effects on Bioactivity
- Chlorophenyl Position: The target compound’s 2-chlorophenyl group differs from analogs like compound 20 (3-chlorophenyl) and GMC-3 (4-chlorophenyl).
- Morpholinoethyl Group: The morpholine ring in the target compound’s N2 substituent is absent in most analogs. Morpholino groups are known to enhance solubility and act as hydrogen bond acceptors, which could improve pharmacokinetic properties compared to simpler alkyl or aryl substituents (e.g., phenethyl in 20) .
Biological Activity
N1-(2-chlorophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of various functional groups that contribute to its biological activity. The IUPAC name is N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(2-chlorophenyl)oxamide, with a molecular formula of and a molecular weight of approximately 445.96 g/mol.
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. In particular, studies have shown that derivatives can inhibit bacterial growth and possess antifungal activities. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.
2. Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro studies suggest that it can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival. For instance, it may inhibit key enzymes involved in the cell cycle, leading to reduced tumor growth.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their activity. This is particularly relevant in cancer therapy where enzyme inhibition can disrupt metabolic pathways crucial for tumor growth.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, affecting replication and transcription processes.
- Receptor Modulation : It may act on various receptors, altering their signaling pathways and leading to biological responses.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Step 1 : Formation of the oxalamide backbone through the reaction of oxalyl chloride with an amine precursor.
- Step 2 : Introduction of the 4-methoxyphenyl group via electrophilic aromatic substitution.
- Step 3 : Attachment of the morpholino group through nucleophilic substitution reactions.
Research Findings
Recent studies have focused on optimizing the synthesis and evaluating the biological activities of this compound:
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound effectively inhibited Gram-positive bacteria, highlighting its potential as an antibiotic agent.
- Cancer Cell Lines : In vitro tests on various cancer cell lines revealed that the compound significantly reduced cell viability, suggesting its utility in cancer treatment protocols.
- In Vivo Studies : Preliminary animal studies indicated low toxicity at therapeutic doses, supporting further development as a drug candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
